

Comparative Efficacy of CDD-1733: A Dual BRD4/CK2 Inhibitor in Oncology

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Compound of Interest

Compound Name: CDD-1733

Cat. No.: B15138232

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A detailed guide for researchers and drug development professionals on the performance of **CDD-1733**, a novel dual inhibitor of Bromodomain-containing protein 4 (BRD4) and Casein Kinase 2 (CK2), in comparison to selective inhibitors of its constituent targets. This guide provides a comprehensive analysis of its effects, supported by experimental data and detailed protocols.

CDD-1733, identified in the literature as compound BRD4/CK2-IN-1 or 44e, has emerged as a promising therapeutic candidate, particularly in the context of triple-negative breast cancer (TNBC)[1]. Its unique dual-targeting mechanism offers a multi-pronged attack on cancer cell proliferation and survival pathways. This guide provides a comparative analysis of **CDD-1733** against established selective inhibitors of BRD4 (JQ1 and OTX-015) and CK2 (CX-4945 and TBB), offering a clear perspective on its potential advantages.

Performance Comparison: CDD-1733 vs. Alternative Inhibitors

The efficacy of **CDD-1733** is best understood by comparing its in vitro activity with that of selective BRD4 and CK2 inhibitors in relevant cancer cell lines.

Compound	Target(s)	Cell Line	Assay	IC50 / EC50	Reference
CDD-1733 (BRD4/CK2-IN-1)	BRD4, CK2	MDA-MB-231 (TNBC)	Proliferation Assay	2.66 μ M	[1]
MDA-MB-468 (TNBC)	Proliferation Assay	3.52 μ M	[1]		
JQ1	BRD4	Various	(Data varies by cell line)	-	[2][3][4]
OTX-015 (MK-8628)	BRD2/3/4	Various	Proliferation Assay	GI50: 60 - 200 nM	[5]
CX-4945 (Silmitasertib)	CK2	Various	Proliferation Assay	EC50: 1.71 - 20.01 μ M (Breast Cancer Lines)	[6]
TBB	CK2	Rat Liver CK2	Kinase Assay	IC50: 0.15 μ M	[4]
Human Recombinant CK2	Kinase Assay	IC50: 1.6 μ M	[7]		

Table 1: Comparative in vitro efficacy of **CDD-1733** and selective inhibitors. This table summarizes the half-maximal inhibitory/effective concentrations of the respective compounds in various cancer cell lines.

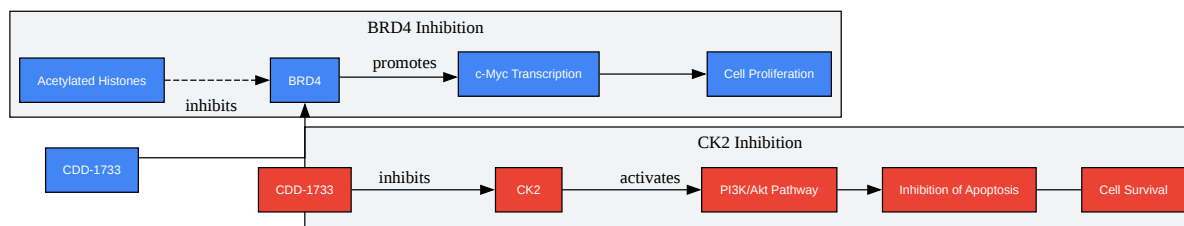
Mechanism of Action and Signaling Pathways

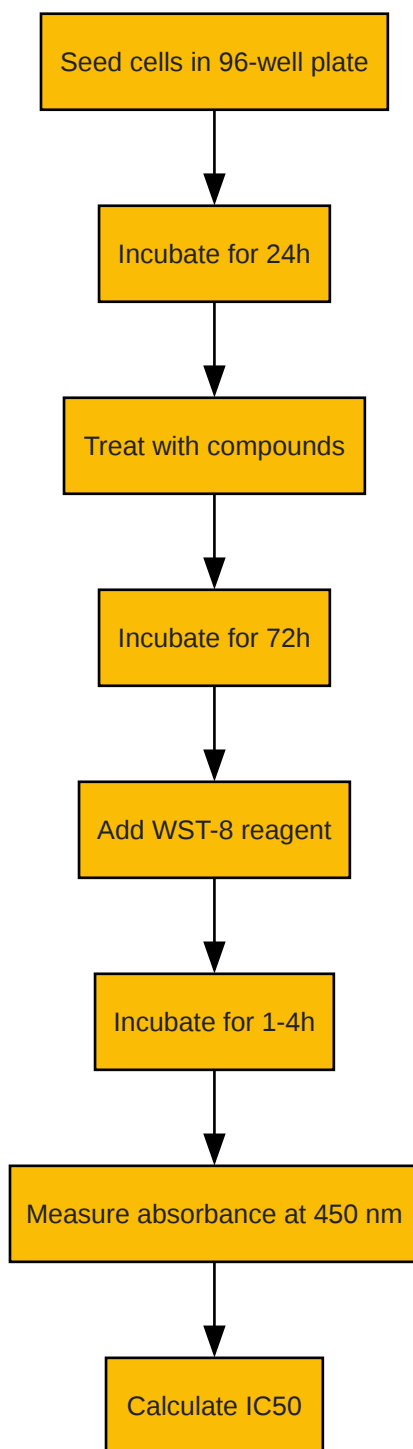
CDD-1733 exerts its anti-cancer effects by simultaneously inhibiting two key cellular regulators:

- **BRD4**: A member of the Bromodomain and Extra-Terminal (BET) family of proteins, BRD4 is a critical epigenetic reader that binds to acetylated histones and regulates the transcription of key oncogenes, including c-Myc.

- CK2: A serine/threonine kinase that is often overexpressed in cancer, CK2 is involved in a multitude of cellular processes, including cell growth, proliferation, and apoptosis, primarily through the PI3K/Akt signaling pathway.

The dual inhibition of BRD4 and CK2 by **CDD-1733** leads to a synergistic anti-tumor effect, inducing both apoptosis and autophagy-associated cell death in cancer cells.





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